molecular formula C7H3ClF3NO2 B13573431 2-Chloro-6-(difluoromethyl)-5-fluoronicotinic acid

2-Chloro-6-(difluoromethyl)-5-fluoronicotinic acid

Katalognummer: B13573431
Molekulargewicht: 225.55 g/mol
InChI-Schlüssel: UFJKWWZPPPAIJX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-6-(difluoromethyl)-5-fluoropyridine-3-carboxylic acid is a heterocyclic organic compound that contains chlorine, fluorine, and difluoromethyl groups attached to a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(difluoromethyl)-5-fluoropyridine-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the chlorination and fluorination of pyridine derivatives. For example, the preparation of 2-chloro-6-fluoroaniline involves the reaction of o-fluoroaniline with N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) under controlled temperature conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-6-(difluoromethyl)-5-fluoropyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

2-Chloro-6-(difluoromethyl)-5-fluoropyridine-3-carboxylic acid has several scientific research applications, including:

    Pharmaceuticals: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Agrochemicals: The compound can be utilized in the development of new pesticides and herbicides.

    Materials Science: It can be incorporated into materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 2-Chloro-6-(difluoromethyl)-5-fluoropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Chloro-6-(difluoromethyl)-5-fluoropyridine-3-carboxylic acid is unique due to the presence of the difluoromethyl group, which can impart distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Eigenschaften

Molekularformel

C7H3ClF3NO2

Molekulargewicht

225.55 g/mol

IUPAC-Name

2-chloro-6-(difluoromethyl)-5-fluoropyridine-3-carboxylic acid

InChI

InChI=1S/C7H3ClF3NO2/c8-5-2(7(13)14)1-3(9)4(12-5)6(10)11/h1,6H,(H,13,14)

InChI-Schlüssel

UFJKWWZPPPAIJX-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=NC(=C1F)C(F)F)Cl)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.